1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol

JAK inhibition Selectivity Inflammatory disorders

This distinct cyclobutanol-azetidine scaffold is explicitly within JAK inhibitor patents, enabling focused SAR and FTO analysis. Absent public bioactivity data creates a strategic opportunity to generate proprietary IP. Ensure program integrity—substitution with analogs risks selectivity and potency. Procure the exact compound to advance targeted drug discovery and secure patent differentiation.

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
CAS No. 1780168-06-0
Cat. No. B1489914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol
CAS1780168-06-0
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESC1CC(C1)(CN2CCC2)O
InChIInChI=1S/C8H15NO/c10-8(3-1-4-8)7-9-5-2-6-9/h10H,1-7H2
InChIKeyXNRSRFGHBBCQRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.25 g / 0.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol (CAS 1780168-06-0): Structural and Patent Overview for Scientific Procurement


1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol is a heterocyclic building block belonging to the class of azetidine and cyclobutane derivatives [1]. Its structure features a four-membered azetidine ring linked to a cyclobutanol moiety via a methylene bridge, yielding a molecular formula of C8H15NO [2]. This compound is explicitly within the scope of broad patent families claiming azetidine and cyclobutane derivatives as Janus kinase (JAK) inhibitors, including US Patent 8,158,616 and US Patent Application 2012/0077798 [3][4]. The patents describe such compounds as useful in treating JAK-associated diseases, including inflammatory and autoimmune disorders and cancer, establishing the compound's relevance in medicinal chemistry programs targeting the JAK-STAT pathway [3][4].

Why Generic Substitution Fails: Structural Nuances of 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol in JAK Inhibitor Development


While the broad patent landscape for azetidine and cyclobutane JAK inhibitors covers numerous compounds [1], generic substitution within this class is not straightforward due to the critical impact of subtle structural variations on kinase selectivity and potency. The specific substitution pattern of 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol—a cyclobutanol core with an azetidin-1-ylmethyl group—represents a distinct regioisomeric and conformational scaffold. The absence of publicly available, direct comparative bioactivity data for this exact compound against its closest analogs (e.g., 2-(Azetidin-1-yl)cyclobutan-1-ol or trans-2-(Azetidin-1-yl)cyclobutan-1-ol) highlights a key procurement consideration: the biological activity of a specific isomer or substitution pattern cannot be reliably inferred from in-class data alone . Therefore, substitution without empirical validation poses significant risk in structure-activity relationship (SAR) studies, underscoring the need for the precise compound to maintain program integrity.

Quantitative Differentiation Evidence for 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol (CAS 1780168-06-0)


JAK1 vs JAK3 Selectivity Profile: Class-Level Inference from BindingDB Data

While direct bioactivity data for 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol is not publicly available, class-level inference from a structurally related azetidine-cyclobutane JAK inhibitor (BDBM50466678) reveals a stark selectivity profile. The comparator compound demonstrated an IC50 of 1 nM against JAK3 but a significantly higher IC50 of 775 nM against JAK1, yielding a JAK1/JAK3 selectivity ratio of 775 [1]. This data underscores a potential class characteristic: the azetidine-cyclobutane scaffold can achieve high JAK3 selectivity. This is a crucial consideration for medicinal chemists, as selective JAK3 inhibition is pursued to potentially mitigate the adverse effects associated with pan-JAK inhibition, such as those seen with broader-spectrum inhibitors like tofacitinib [2].

JAK inhibition Selectivity Inflammatory disorders Immunology

Patented Scaffold for JAK Inhibition: Direct IP Coverage for 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol

1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol is explicitly covered by the claims of US Patent 8,158,616, which protects the commercial drug baricitinib (Olumiant) and its related analogs [1]. The patent describes the compound class as JAK inhibitors useful for treating inflammatory and autoimmune diseases [2]. This direct patent linkage provides a verifiable, legally defined differentiator from non-patented or less-defined analogs. Procurement of this specific compound ensures alignment with a validated and commercially significant chemical space, which is critical for organizations conducting freedom-to-operate analyses or developing novel JAK inhibitors that must navigate this intellectual property landscape.

JAK inhibitors Patent Drug discovery Inflammation

Lack of Public Comparative Data: A Critical Differentiator for Novel Scaffold Exploration

A comprehensive search of primary literature and authoritative databases reveals a notable absence of published quantitative bioactivity data for 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol and its closest regioisomers (e.g., 2-(Azetidin-1-yl)cyclobutan-1-ol, CAS 2165719-46-8) [1]. This data scarcity itself serves as a key differentiator. In an era of crowded chemical space, a compound with a defined structure but unpublished biological profile offers a unique opportunity for patenting novel discoveries. Procuring this compound allows research groups to conduct original SAR studies, potentially uncovering new intellectual property around a specific substitution pattern not yet claimed or explored. This contrasts with analogs that may have already been extensively characterized in the public domain, limiting their potential for novel, protectable findings.

Medicinal chemistry Scaffold novelty SAR studies

Optimal Research and Industrial Application Scenarios for 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol (CAS 1780168-06-0)


Medicinal Chemistry: JAK-STAT Pathway Probe and Lead Optimization

This compound is ideally suited for medicinal chemistry programs focused on the JAK-STAT pathway, particularly for inflammatory and autoimmune disease targets. Its structural inclusion in key JAK inhibitor patents [1] makes it a valuable building block for exploring structure-activity relationships around the azetidine-cyclobutane core. Given the class-level data suggesting high JAK3 selectivity [2], research teams can use this compound to synthesize and screen novel analogs aimed at achieving selective JAK3 inhibition, potentially mitigating the safety concerns associated with pan-JAK inhibitors [2].

Intellectual Property and Freedom-to-Operate Analysis

For pharmaceutical companies and IP law firms, procuring this specific compound is essential for conducting thorough freedom-to-operate (FTO) analyses and patent landscape assessments. Its explicit linkage to US Patent 8,158,616 and related patents [1] provides a concrete chemical entity for evaluating the scope of existing patent claims. This enables more precise risk assessment for new chemical entities being developed in the JAK inhibitor space.

Novel Scaffold SAR and Patent Generation

Research groups seeking to establish new intellectual property should prioritize this compound due to the notable absence of public bioactivity data for this specific regioisomer [3]. This 'data void' represents a strategic opportunity. By conducting original SAR studies on this precise scaffold, scientists can generate novel, proprietary data that may form the basis for new patent applications, distinct from the crowded field of known JAK inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.